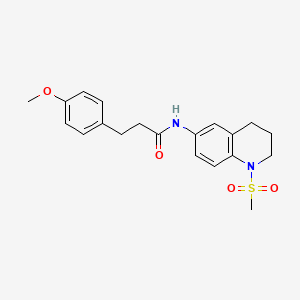

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-26-18-9-5-15(6-10-18)7-12-20(23)21-17-8-11-19-16(14-17)4-3-13-22(19)27(2,24)25/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGGMAZYBVRXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Introduction of the Methylsulfonyl Group: The quinoline derivative can be reacted with a sulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

Formation of the Amide Bond: The final step involves coupling the methoxyphenylpropanoic acid with the quinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions could target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted amides or sulfonamides.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Possible use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogues

Modifications to the THQ Core

a) N-Substitutions

- Target Compound : 1-Methanesulfonyl substitution.

- Compound 4b () : 1-Acetyl substitution.

- Compound 4c () : 1-Propionyl substitution.

For example, sulfonyl groups are known to improve pharmacokinetic properties by reducing oxidative metabolism .

b) 6-Position Modifications

- Target Compound : 3-(4-Methoxyphenyl)propanamide.

- Compound 4b () : 3-(4-Hydroxy-2,6-dimethylphenyl)propanamide.

The 4-methoxyphenyl group in the target compound increases lipophilicity relative to the polar 4-hydroxy-2,6-dimethylphenyl group in 4b, which may alter blood-brain barrier penetration or target engagement .

Comparison with a Piperidine-Modified Analogue ()

- Compound CAS 922092-10-2 : 3-(4-Methoxyphenyl)-N-[2-(1-methyl-THQ-6-yl)-2-(piperidin-1-yl)ethyl]propanamide.

- Key Differences :

- THQ Core : 1-Methyl instead of 1-methanesulfonyl.

- Side Chain : Piperidin-1-yl-ethyl group replaces the direct propanamide linkage.

The piperidine moiety introduces a basic nitrogen, which may enhance interactions with charged residues in biological targets (e.g., ion channels or GPCRs) .

Structural Complexity and Patent Examples ()

The patent compound (G) in includes a morpholine-acetamido group and a cyclopentenyl moiety, highlighting the diversity of substitutions in THQ-derived molecules. Unlike the target compound, these features suggest a focus on polypharmacology or multi-target engagement, possibly for complex diseases like cancer or neurological disorders .

Comparative Data Table

*Estimated based on structural analogs.

Research Implications

- Target Compound : The methanesulfonyl and 4-methoxyphenyl groups may optimize μ-opioid receptor (MOR) interactions, as suggested by studies on THQ-based mixed-efficacy MOR ligands .

- Analogues : Acetyl/propionyl substitutions (4b, 4c) could serve as precursors for prodrug development, while piperidine-containing variants () might target central nervous system disorders due to improved BBB penetration.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a unique structure that integrates a tetrahydroquinoline moiety with a methanesulfonyl group and a propanamide functional group. This structural diversity contributes to its solubility and reactivity, enhancing its potential for various biological applications.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It exhibits potent inhibition of key enzymes involved in bacterial cell wall synthesis, specifically MurD and GlmU. By disrupting these enzymes' functions, the compound demonstrates bactericidal effects against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Receptor Modulation : The compound may interact with specific cellular receptors to modulate their activity, potentially influencing various signaling pathways.

- Gene Expression Alteration : It has been suggested that this compound could affect the expression of genes involved in disease processes, contributing to its overall therapeutic efficacy .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of several pathogenic bacteria. The following table summarizes its antimicrobial efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Methicillin-resistant S. aureus | 1 µg/mL |

| Escherichia coli | 2 µg/mL |

| Pseudomonas aeruginosa | 4 µg/mL |

The compound's ability to target essential bacterial enzymes positions it as a promising candidate for developing new antibiotics .

Anticancer Potential

Recent studies have indicated that this compound may also possess anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The following table summarizes key findings from these studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 ± 2 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 ± 3 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 12 ± 1 | Inhibition of proliferation |

These findings suggest that the compound may be further explored for its potential use in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- A study published in Medicinal Chemistry highlighted the compound's dual action as an antibiotic and anticancer agent. The researchers synthesized various analogs to optimize its potency and selectivity against target pathogens and cancer cells .

- Another investigation demonstrated the compound's low cytotoxicity towards normal cells while maintaining high efficacy against tumor cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Q & A

Basic Question: What are the key considerations for synthesizing this compound with high purity and yield?

Answer:

The synthesis involves multi-step reactions, including sulfonylation of tetrahydroquinoline derivatives and coupling with 3-(4-methoxyphenyl)propanamide. Critical parameters include:

- Reagent stoichiometry : Excess oxalyl chloride (2× molar ratio) ensures complete activation of carboxyl groups .

- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency, as seen in analogous sulfonamide syntheses .

- Temperature control : Maintaining 0–5°C during amide coupling minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted intermediates .

Validation : Monitor reaction progress via TLC and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Question: Which spectroscopic methods are most effective for structural confirmation?

Answer:

- 1H/13C-NMR : Assign methanesulfonyl (δ ~3.3 ppm, singlet) and methoxyphenyl (δ ~3.8 ppm, singlet) protons. Aromatic protons in tetrahydroquinoline appear as multiplet signals (δ 6.8–7.5 ppm) .

- FTIR : Confirm sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

- Substituent variation : Modify methanesulfonyl (e.g., ethanesulfonyl) or methoxyphenyl (e.g., halogen substitution) groups to assess impact on target binding .

- In vitro assays : Screen analogs against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinity .

- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with protein active sites .

Advanced Question: How should researchers resolve contradictions in reported synthesis yields?

Answer:

- Reproduce conditions : Systematically vary parameters (e.g., solvent, catalyst) from conflicting protocols (e.g., 73% yield in dioxane vs. 58% in THF ).

- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust protecting groups .

- Kinetic studies : Employ in situ FTIR to track reaction progress and optimize time/temperature profiles .

Advanced Question: What strategies identify the compound’s biological targets?

Answer:

- Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates; identify bound proteins via SDS-PAGE/MS .

- Transcriptomics : Treat model cells/organisms and perform RNA-seq to detect pathway enrichment (e.g., apoptosis, inflammation) .

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog for target isolation .

Advanced Question: How can researchers optimize analytical methods for detecting degradation products?

Answer:

- Forced degradation : Expose the compound to heat (40–60°C), acid/base (0.1M HCl/NaOH), and UV light; analyze products via UPLC-QTOF .

- Method validation : Assess specificity (peak resolution), sensitivity (LOD/LOQ), and linearity (R² >0.99) per ICH guidelines .

Advanced Question: What experimental designs evaluate pharmacokinetic properties?

Answer:

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .

- Metabolic stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .

- Plasma protein binding : Employ equilibrium dialysis and measure free fraction .

Advanced Question: How to investigate the mechanism of action in complex biological systems?

Answer:

- CRISPR/Cas9 knockout : Generate cell lines lacking putative targets (e.g., kinases) and assess compound efficacy .

- Phosphoproteomics : Identify phosphorylation changes post-treatment using TiO2 enrichment and LC-MS .

- Animal models : Administer the compound in disease models (e.g., xenografts) and correlate efficacy with biomarker modulation .

Advanced Question: What methodologies assess stability under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via NMR or HPLC .

- Oxidative stress : Treat with H2O2 (0.3% v/v) and identify oxidation products (e.g., sulfoxide derivatives) .

Advanced Question: How can computational modeling guide derivative design?

Answer:

- QSAR models : Train regression models on bioactivity data of analogs to predict optimal substituents .

- Molecular dynamics (MD) : Simulate ligand-target complexes (100 ns trajectories) to assess binding stability .

- ADMET prediction : Use SwissADME or ADMETLab2.0 to forecast absorption/toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.